Methyl 3-methyl-4-(methylthio)benzoate
Description
Methyl 3-methyl-4-(methylthio)benzoate is a benzoic acid derivative with a methyl ester group at the carboxylic acid position and two substituents on the aromatic ring: a methyl group at position 3 and a methylthio group (-SMe) at position 4. For example, organophosphates like Fenthion (O,O-dimethyl O-[3-methyl-4-(methylthio)phenyl]ester) and Fenamiphos (Ethyl 3-methyl-4-(methylthio)phenyl isopropylphosphoramidate) share the 3-methyl-4-(methylthio)phenyl moiety, which is critical for their insecticidal and nematicidal activity . The methylthio group contributes to electron-donating effects, influencing reactivity and biological activity.
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
methyl 3-methyl-4-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H12O2S/c1-7-6-8(10(11)12-2)4-5-9(7)13-3/h4-6H,1-3H3 |
InChI Key |
WWWXZUTWZHIOHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)SC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methylthio-Substituted Benzoic Acid
A robust method for preparing methylthio-substituted benzoic acids, including methyl 3-methyl-4-(methylthio)benzoic acid, involves nucleophilic substitution of chlorobenzonitrile derivatives with sodium methyl mercaptide in the presence of a three-phase phase transfer catalyst (PTC). This method is characterized by high yield, purity, and scalability.
- Use of chlorobenzonitrile as the starting material, which is readily available.
- Reaction with sodium methyl mercaptide solution under controlled temperature (initially around 70°C, then raised to 80°C).
- Use of a three-phase phase transfer catalyst, such as resin-immobilized quaternary ammonium or phosphonium salts, to facilitate the reaction between organic and aqueous phases.
- Subsequent addition of solid alkali (preferably sodium hydroxide) at elevated temperature (~110°C) to complete the hydrolysis of the nitrile to the carboxylic acid.
- Acidification of the aqueous phase with hydrochloric acid to precipitate the methylthio-substituted benzoic acid.
- Purification by filtration and fractional distillation to obtain a high-purity product.
$$
\text{Chlorobenzonitrile} + \text{NaSCH}_3 \xrightarrow[\text{PTC}]{70-110^\circ C} \text{Methylthio benzoic acid}
$$
| Parameter | Condition/Value |
|---|---|
| Organic solvent | Monochlorobenzene (preferred) |
| Phase transfer catalyst | Resin-immobilized quaternary ammonium or phosphonium salt (4 g per 500 mL flask) |
| Temperature | 70°C (initial), 80°C (reaction), 110°C (alkali addition) |
| Sodium methyl mercaptide molar ratio | 1:1 to 1:10 (relative to chlorobenzonitrile) |
| Alkali used | Sodium hydroxide (solid or 30% solution) |
| Reaction time | 3 hours (mercaptide addition), 3 hours (reaction), 5 hours (alkali hydrolysis) |
| Yield and purity | ~98.5% purity by gas chromatography; yield approx. 77.6 g from 68.7 g chlorobenzonitrile |
This method offers advantages such as ease of control, low material consumption, minimal side reactions, and catalyst recyclability, making it suitable for industrial-scale production.
Esterification to Methyl Ester
The conversion of methylthio-substituted benzoic acid to this compound is typically achieved by esterification with methanol under acid catalysis. While specific literature for this exact compound is limited, analogous esterification methods for methyl benzoates provide a reliable framework.
Typical esterification conditions:
- React methylthio-substituted benzoic acid with methanol in a molar ratio close to 1:1.4–1.6.
- Use p-toluenesulfonic acid as a catalyst, at approximately 15 wt% relative to the acid.
- Heat the mixture to 95–105°C for 2–3 hours, followed by a temperature reduction to 75–90°C for an additional 1–2 hours to drive the reaction to completion.
- Employ a distillation setup to remove excess methanol and water formed during the reaction, often using a receiving still and a rectification tower to recycle methanol and minimize waste.
- After completion, isolate the methyl ester by distillation under reduced pressure.
Representative data from methyl benzoate synthesis (analogous to this compound):
| Parameter | Condition/Value |
|---|---|
| Molar ratio (acid:methanol) | 1:1.4–1.6 |
| Catalyst | p-Toluenesulfonic acid (15 wt%) |
| Reaction temperature | 95–105°C (2–3 hours), then 75–90°C (1–2 hours) |
| Distillation | Atmospheric pressure for methanol removal, vacuum for ester recovery |
| Reflux ratio in rectification | 1–4 |
| Yield | 85–93% depending on exact conditions |
This method provides high yield, low environmental impact due to methanol recycling, and catalyst reusability, making it industrially viable.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Advantages | Yield/Purity |
|---|---|---|---|---|
| 1. Methylthio benzoic acid synthesis | Nucleophilic substitution of chlorobenzonitrile with sodium methyl mercaptide using three-phase PTC | Chlorobenzonitrile, NaSCH3, PTC, NaOH, 70–110°C | High yield, catalyst recyclable, scalable | ~98.5% purity, high yield |
| 2. Esterification to methyl ester | Acid-catalyzed esterification with methanol using p-toluenesulfonic acid | Methylthio benzoic acid, methanol, p-TsOH, 95–105°C | Efficient, low methanol consumption, catalyst reusable | 85–93% yield |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-4-(methylthio)benzoate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Methyl 3-methyl-4-(methylsulfinyl)benzoate or methyl 3-methyl-4-(methylsulfonyl)benzoate.
Reduction: 3-methyl-4-(methylthio)benzyl alcohol.
Substitution: Methyl 3-methyl-4-(methylthio)-2-nitrobenzoate or methyl 3-methyl-4-(methylthio)-2-bromobenzoate.
Scientific Research Applications
Methyl 3-methyl-4-(methylthio)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential binding properties.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3-methyl-4-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The methylthio group (-SMe) in the target compound donates electrons via resonance, activating the ring toward electrophilic substitution. In contrast, nitro (-NO₂) groups (e.g., in Methyl 3-methoxy-4-nitrobenzoate) are strongly electron-withdrawing, deactivating the ring .
- Halogen vs. Thioether : Bromine in Methyl 3-bromo-4-methylbenzoate introduces steric bulk and enables cross-coupling reactions, whereas the methylthio group may enhance lipid solubility, influencing bioavailability in pesticides .
- Safety Profiles : Compounds with nitro groups (e.g., Ethyl 3-methyl-4-nitrobenzoate) pose explosion risks under high heat, while methylthio-containing analogs like Fenthion are associated with acetylcholinesterase inhibition .
Solubility and Stability
- Methyl 3-hydroxybenzoate () is soluble in polar solvents like ethanol and methanol due to its hydroxyl group. The target compound’s methylthio group, being less polar, may reduce water solubility but enhance compatibility with organic matrices .
- 3-Methoxy-4-methylbenzoic acid () highlights how methoxy groups improve stability against oxidation compared to thioethers, which are prone to oxidation (e.g., forming sulfoxides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
